

Spectroscopic Characterization of Phenyltrimethoxysilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Phenyltrimethoxysilane

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Phenyltrimethoxysilane** (PTMS), a key organosilane compound. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for the identification, quantification, and structural elucidation of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Phenyltrimethoxysilane** by providing detailed information about the hydrogen (^1H), carbon (^{13}C), and silicon (^{29}Si) atomic nuclei.

Quantitative NMR Data

The following tables summarize the chemical shifts (δ) observed for **Phenyltrimethoxysilane**.

Table 1: ^1H NMR Spectroscopic Data for **Phenyltrimethoxysilane**

Protons	Chemical Shift (δ , ppm)	Multiplicity
Phenyl-H	7.26 - 7.46	Multiplet
Methoxy (-OCH ₃)	3.5 - 3.6	Singlet

Table 2: ¹³C NMR Spectroscopic Data for **Phenyltrimethoxysilane**

Carbon Atom	Chemical Shift (δ , ppm)
C1 (ipso-C)	137.5 - 138.2
C2, C6 (ortho-C)	134.1 - 134.2
C3, C5 (meta-C)	127.8 - 129.3
C4 (para-C)	129.1 - 131.0
Methoxy (-OCH ₃)	49.0 - 50.0

Table 3: ²⁹Si NMR Spectroscopic Data for **Phenyltrimethoxysilane**

Silicon Atom	Chemical Shift (δ , ppm)
Si	-55 to -60

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of **Phenyltrimethoxysilane**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.
- A 5 mm NMR tube.

Sample Preparation:

- Prepare a solution of **Phenyltrimethoxysilane** by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

^{29}Si NMR Acquisition:

- Tune the NMR probe to the ^{29}Si frequency.
- Due to the low natural abundance and long relaxation times of ^{29}Si , a sensitivity-enhancement technique such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of a relaxation agent (e.g., chromium(III) acetylacetonate) may be employed.^[1]
- Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) that can diminish the signal.^[1]

- Acquire the spectrum with a sufficient number of scans to obtain a clear signal. The spectrum is typically referenced to an external standard like TMS.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides information about the functional groups present in **Phenyltrimethoxysilane** by probing the vibrational modes of its chemical bonds.

Quantitative Vibrational Spectroscopy Data

Table 4: FT-IR Spectroscopic Data for **Phenyltrimethoxysilane**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H aromatic stretching	3074, 3052	Medium
C-H aliphatic stretching (in -OCH ₃)	2943, 2841	Medium
C=C aromatic ring stretching	1593	Medium
C-C aromatic ring stretching	1427	Medium
Si-O-C stretching	1072, 1128	Strong
Si-C stretching	1126	Medium
C-H aromatic bending (out-of-plane)	734, 692	Strong

Data sourced from multiple references, including[2][3].

Table 5: Raman Spectroscopic Data for **Phenyltrimethoxysilane**

Vibrational Mode	Wavenumber (cm ⁻¹)
Phenyl ring deformation	1027, 994
C-C aromatic ring stretching	~1600
Si-C stretching	~738

Note: Detailed quantitative Raman data for **Phenyltrimethoxysilane** is less commonly reported in the literature compared to FT-IR.

Experimental Protocol for Vibrational Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Sample Preparation: As **Phenyltrimethoxysilane** is a liquid, a small drop can be placed directly onto the ATR crystal.^[4]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal, ensuring good contact.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of absorbance or transmittance.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.^[4]

Raman Spectroscopy:

- Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).^{[2][5]}
- Sample Preparation: The liquid sample can be placed in a glass vial or a cuvette.^[6]
- Data Acquisition:
 - The laser is focused on the sample.
 - The scattered light is collected and directed to the spectrometer.

- A notch or edge filter is used to remove the intense Rayleigh scattering.[6]
- The Raman spectrum is recorded, typically as a plot of intensity versus Raman shift (in cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Phenyltrimethoxysilane** and to obtain structural information from its fragmentation pattern.

Quantitative Mass Spectrometry Data

Table 6: Mass Spectrometry Data for **Phenyltrimethoxysilane** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
198	~34	$[\text{M}]^+$ (Molecular Ion)
121	~42	$[\text{M} - \text{Si}(\text{OCH}_3)_3]^+$ or $[\text{C}_6\text{H}_5\text{Si}]^+$
120	100	$[\text{C}_6\text{H}_5\text{Si}(\text{OCH}_3)_2]^+ - \text{CH}_3$
91	~38-48	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
90	~37	$[\text{C}_6\text{H}_5\text{-O}]^+$

Data sourced from PubChem.[6]

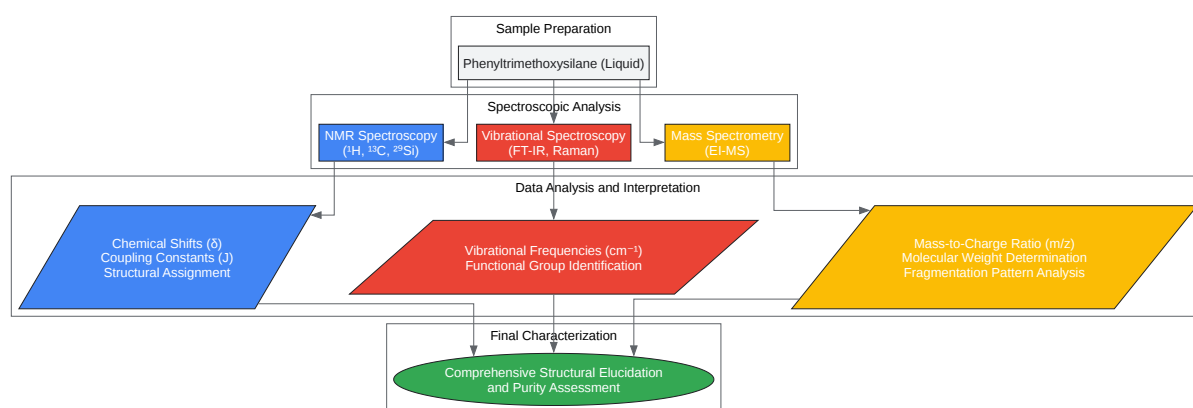
Experimental Protocol for Mass Spectrometry (Electron Ionization)

- Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[7]
- Sample Introduction: If using GC-MS, a dilute solution of **Phenyltrimethoxysilane** in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.

- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[8]^[9]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Phenyltrimethoxysilane**.



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Caption: Workflow for the spectroscopic characterization of **Phenyltrimethoxysilane**.

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